1-(2-Ethylbutyl)piperazine;dihydrochloride
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Overview
Description
1-(2-Ethylbutyl)piperazine;dihydrochloride is a chemical compound with the molecular formula C10H22N2.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-(2-ethylbutyl)piperazine;dihydrochloride is a derivative of, generally target parasites .
Mode of Action
This compound, similar to other piperazine compounds, mediates its action by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
Given its similarity to other piperazine compounds, it can be inferred that it affects the neuromuscular coordination of parasites, leading to their paralysis .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites, which allows the host body to easily remove or expel the invading organism .
Preparation Methods
The synthesis of 1-(2-Ethylbutyl)piperazine;dihydrochloride typically involves the reaction of 2-ethylbutylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form through the addition of hydrochloric acid .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and minimize production costs .
Chemical Reactions Analysis
1-(2-Ethylbutyl)piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
1-(2-Ethylbutyl)piperazine;dihydrochloride can be compared with other piperazine derivatives, such as:
1-(2-Methylbutyl)piperazine: Similar in structure but with a methyl group instead of an ethyl group.
1-(2-Propylbutyl)piperazine: Another derivative with a propyl group, which may exhibit different properties compared to the ethylbutyl derivative.
Properties
IUPAC Name |
1-(2-ethylbutyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)9-12-7-5-11-6-8-12;;/h10-11H,3-9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWURIXUYVVIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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